4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene
CAS No.:
Cat. No.: VC16098512
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27 g/mol
* For research use only. Not for human or veterinary use.
![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene -](/images/structure/VC16098512.png)
Specification
Molecular Formula | C15H12N2O5 |
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Molecular Weight | 300.27 g/mol |
IUPAC Name | 1-nitro-2-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene |
Standard InChI | InChI=1S/C15H12N2O5/c18-16(19)9-8-13-10-14(6-7-15(13)17(20)21)22-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+ |
Standard InChI Key | BLARQRYLYKDODX-CMDGGOBGSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=C[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene (C₁₅H₁₂N₂O₅) consists of a benzene ring substituted with three distinct functional groups (Figure 1):
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Position 1: A nitro (-NO₂) group, which strongly withdraws electrons via resonance.
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Position 2: An (E)-2-nitroethenyl (-CH=CH-NO₂) group, adopting a trans configuration around the double bond.
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Position 4: A benzyloxy (-O-CH₂-C₆H₅) group, contributing steric bulk and moderate electron-donating effects.
The (E)-configuration of the nitroethenyl group is critical for its reactivity in cycloaddition and substitution reactions.
Crystallographic Insights
While direct crystallographic data for this compound is scarce, related nitrovinylbenzene derivatives exhibit triclinic crystal systems with pseudosymmetric packing. For example, 2-(2-naphthalenyl)-3-nitro-1-phenyl-1H-phenalene displays a triclinic lattice (space group P1̅) with unit cell parameters a = 9.4457 Å, b = 11.0520 Å, and c = 14.6746 Å . Such structural data suggest that 4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene may adopt similar packing motifs, influenced by π-π stacking and hydrogen bonding between nitro groups.
Table 1: Key Structural Parameters of Related Nitrovinylbenzenes
Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | Volume (ų) |
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2-(2-Naphthalenyl)-3-nitro... | Triclinic | P1̅ | a=9.45, b=11.05, c=14.67 | 1460.68 |
1-Nitro-2-(2-nitrovinyl)benzene | N/A | N/A | N/A | N/A |
Synthesis and Manufacturing
Henry Reaction-Based Synthesis
The primary synthetic route involves the Henry (nitroaldol) reaction between 4-benzyloxy-1-nitro-2-benzaldehyde and nitromethane under basic conditions. The reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde, followed by dehydration to form the nitroethenyl group:
Typical conditions include sodium hydroxide in methanol at 0–5°C, yielding moderate to high purity products after chromatographic purification.
Optimization Strategies
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Temperature Control: Lower temperatures (0–5°C) minimize side reactions such as over-dehydration.
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Catalyst Selection: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) enhance reaction rates and selectivity .
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Solvent Systems: Tetrahydrofuran (THF) and methanol are preferred for their ability to solubilize both aromatic aldehydes and nitroalkanes .
Table 2: Synthetic Conditions and Yields
Starting Material | Reagent | Base | Solvent | Yield (%) |
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4-Benzyloxy-1-nitro-2-benzaldehyde | Nitromethane | NaOH | MeOH | 75–80 |
4-Benzyloxy-3-chloro... | Nitromethane | DABCO | THF | 85 |
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s physical properties are inferred from structurally analogous nitrovinylbenzenes:
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Melting Point: ~120°C (similar to 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene).
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Boiling Point: Estimated at 350–360°C based on vapor pressure models .
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Density: 1.40–1.45 g/cm³, consistent with nitroaromatic compounds .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch).
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NMR: ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons), δ 7.3–7.5 ppm (benzyloxy group), and δ 6.8–7.0 ppm (nitroethenyl protons).
Reactivity and Chemical Transformations
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitroethenyl group to an amine, yielding 4-(benzyloxy)-1-nitro-2-(2-aminoethyl)benzene, a potential pharmaceutical intermediate.
Cycloaddition Reactions
The electron-deficient nitroethenyl group acts as a dienophile in Diels-Alder reactions. For example, reacting with cyclopentadiene produces bicyclic nitro compounds:
Substitution Reactions
Nucleophilic aromatic substitution occurs at position 2, where the nitroethenyl group activates the ring for attack by amines or alkoxides.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive amines and heterocycles. For instance, reduction products exhibit antimicrobial activity against Gram-positive bacteria.
Materials Science
Its nitro groups facilitate incorporation into polymers and explosives, while the benzyloxy group enhances solubility in organic matrices .
Comparison with Related Compounds
Table 3: Structural and Reactivity Comparisons
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